molecular formula C8H14O4 B13555618 (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate

(2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate

Cat. No.: B13555618
M. Wt: 174.19 g/mol
InChI Key: VIKSMTOVCQIRCO-UHFFFAOYSA-N
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Description

(2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate: is an organic compound that features a tetrahydrofuran ring, a hydroxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate typically involves the functionalization of tetrahydrofuran derivatives. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for selective functionalization and incorporation into larger molecular frameworks.

Biology: This compound can be used in the study of enzyme-catalyzed reactions involving tetrahydrofuran derivatives. It may also serve as a model compound for investigating the metabolic pathways of similar structures.

Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The tetrahydrofuran ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism by which (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity and pharmacokinetics .

Comparison with Similar Compounds

Uniqueness: (2R)-Methyl 2-hydroxy-3-(tetrahydrofuran-2-yl)propanoate is unique due to the presence of both a hydroxy group and a methyl ester group, which confer distinct reactivity and potential for diverse applications. Its chiral center also adds to its uniqueness, making it valuable for enantioselective synthesis and studies .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 2-hydroxy-3-(oxolan-2-yl)propanoate

InChI

InChI=1S/C8H14O4/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7,9H,2-5H2,1H3

InChI Key

VIKSMTOVCQIRCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCCO1)O

Origin of Product

United States

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